![molecular formula C14H10O4 B3177030 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde CAS No. 125366-78-1](/img/structure/B3177030.png)
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Overview
Description
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde typically involves the reaction of a biphenyl derivative with appropriate reagents under controlled conditions. One method involves reacting a compound represented by chemical formula 2 with a base according to reaction formula 1 . This method does not require additional carbon dioxide, allowing the reaction to proceed at a lower temperature and improving the yield .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of large-capacity reactors and efficient separation processes is crucial for mass production .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarbaldehyde involves its interaction with molecular targets through its hydroxyl and aldehyde groups. These functional groups allow the compound to form covalent bonds with enzymes and other proteins, thereby modulating their activity. For example, it can inhibit tyrosinase by binding to its active site, reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: Similar structure but lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxybiphenyl: Another isomer with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Uniqueness
Its ability to form COFs and MOFs with specific properties makes it particularly valuable in materials science and industrial applications .
Properties
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-8,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFRCNCNPSSDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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